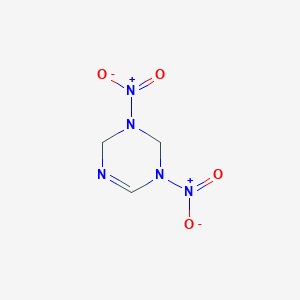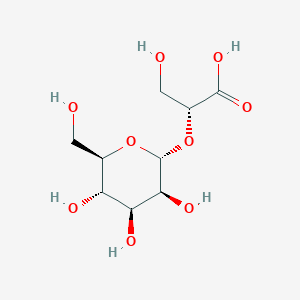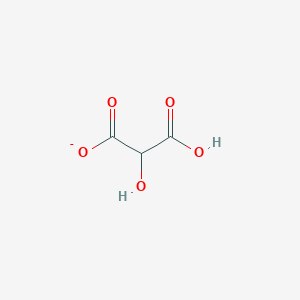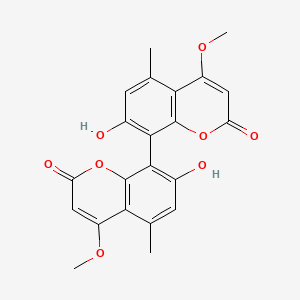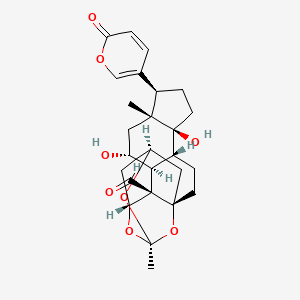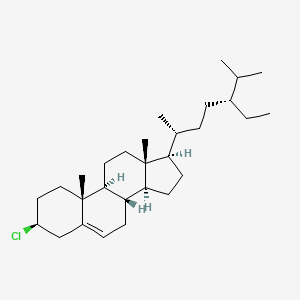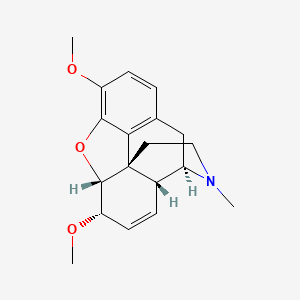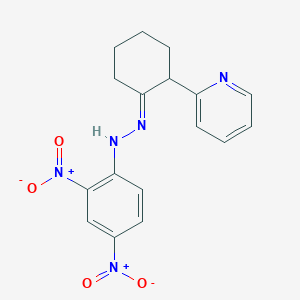
Crocetin dimethyl ester
Overview
Description
Crocetin dimethyl ester is a compound derived from saffron, specifically from crocins found in the stigmas of Crocus sativus L., and exhibits antioxidative properties. This compound, along with crocetin and safranal (the main component of saffron's essential oil), is studied for its binding with human serum albumin, structural stability, and antioxidative capabilities (Kanakis et al., 2007).
Synthesis Analysis
Efficient synthesis methods for this compound have been developed, highlighting the compound's significance in scientific research. A noted approach involves reactions promoted by an acidic ionic liquid, demonstrating the compound's accessibility and the evolving methods of its production (Kryshtal et al., 2012). Another synthesis strategy outlines a six-step (reducible to four-step using in situ procedures) synthesis method, emphasizing the compound's importance and the efficiency of its production (Frederico et al., 2003).
Molecular Structure Analysis
The molecular structure and electronic absorption spectra of this compound have been thoroughly examined using density functional theory, highlighting the compound's structural stability and thermodynamic properties. These studies offer insights into the compound's behavior and its interactions at the molecular level (Nie et al., 2012).
Chemical Reactions and Properties
Research on this compound has also focused on its chemical reactions, particularly its synthesis via Wittig and Wittig-Horner reactions. These studies have shown effective methods for constructing carbon-carbon double bonds, crucial for the compound's synthesis (Tang Dan-dan, 2012).
Physical Properties Analysis
The physical properties of this compound, including its spectroscopic characteristics, have been detailed in studies employing FT-IR and FT-Raman spectroscopy. These investigations have contributed to understanding the compound's distinct physical characteristics and its role in various scientific contexts (Tarantilis et al., 1998).
Chemical Properties Analysis
The antioxidative activities of crocetin and this compound have been explored, demonstrating their potential as effective natural free radical scavengers. These properties underline the compound's importance in antioxidant research and its potential applications in various fields (Wang Jian-xin, 2007).
Scientific Research Applications
1. Colorant in Food and Traditional Medicine
Crocetin dimethyl ester, identified in saffron (Crocus sativus L.) and Gardenia jasminoides, is primarily responsible for the coloration of these plants. This compound is part of the crocetin esters group and is important in both the food industry as a natural colorant and in traditional medicine (Carmona et al., 2006).
2. Antioxidative Properties
This compound exhibits significant antioxidative activities. A study demonstrated its stronger scavenging activity on hydroxyl radicals and superoxide radicals compared to BHT, a synthetic antioxidant, suggesting its potential as a natural free radical scavenger (Wang Jian-xin, 2007).
3. Electronic Absorption and Thermodynamic Properties
Research on the electronic absorption spectra and thermodynamic properties of this compound reveals its stability in different solvents and temperature conditions. The findings are significant for applications in various scientific fields, such as materials science and pharmaceuticals (Han Nie, Quan Li, & K. Zhao, 2012).
4. Role in Biosynthesis of Crocin
This compound plays a role in the biosynthesis of crocin, an important compound in Gardenia jasminoides. This process involves specific glucosyltransferases, shedding light on the complex biochemical pathways in plant metabolism (Nagatoshi et al., 2012).
5. Potential Antitumor Activity
This compound has been shown to have potential antitumor activity. A study indicated its effectiveness in reducing tumor incidence and improving antioxidant status in lung cancer models, suggesting its use in cancer chemoprevention (Magesh et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Crocetin demonstrates promising anti-cancer properties and offers potential as an adjunctive or alternative therapy in oncology. More large-scale, rigorously designed clinical trials are needed to establish therapeutic protocols and ascertain the comprehensive benefits and safety profile of crocetin in diverse cancer types .
properties
IUPAC Name |
dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHRKGZZFWUQZ-QORFUXSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316719 | |
| Record name | Dimethylcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5892-54-6 | |
| Record name | Dimethylcrocetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5892-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocetin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCETIN DIMETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)



